molecular formula C16H23N3O3S B7106116 N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide

N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide

Cat. No.: B7106116
M. Wt: 337.4 g/mol
InChI Key: PKLBUSHPABECOL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperidine ring, a sulfonamide group, and a cyanomethyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18(11-9-17)23(21,22)16-6-4-15(5-7-16)19-10-2-3-14(13-19)8-12-20/h4-7,14,20H,2-3,8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLBUSHPABECOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is usually introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl group.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base.

    Cyanomethyl Group Addition: The cyanomethyl group is typically introduced through a nucleophilic substitution reaction using cyanomethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly used.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-ethylbenzenesulfonamide
  • **N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-propylbenzenesulfonamide

Uniqueness

N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

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